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molecular formula C10H10N2O B105759 Indole-3-acetamide CAS No. 879-37-8

Indole-3-acetamide

Cat. No. B105759
M. Wt: 174.20 g/mol
InChI Key: ZOAMBXDOGPRZLP-UHFFFAOYSA-N
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Patent
US05334519

Procedure details

The suspension of the bacterial cells (corresponding t 25 to 5.92 mg of the dry cells) obtained in Example 8 was added to 4 ml of the reaction solution containing 10 mM of a potassium phosphate buffer (pH 8.0) and 4 M of 3-indoleacetonitrile, and the reaction was conducted at 25° C. After 24 hours from the initiation of the reaction, 4 M (697 g/lit.) of 3-indoleacetamide was produced with a 100% conversion.
[Compound]
Name
reaction solution
Quantity
4 mL
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[NH:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([CH2:18][C:19]#[N:20])=[CH:10]1>>[NH:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([CH2:18][C:19]([NH2:20])=[O:2])=[CH:10]1 |f:0.1.2.3|

Inputs

Step One
Name
reaction solution
Quantity
4 mL
Type
reactant
Smiles
Step Two
Name
potassium phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The suspension of the bacterial cells (corresponding t 25 to 5.92 mg of the dry cells)
CUSTOM
Type
CUSTOM
Details
obtained in Example 8
CUSTOM
Type
CUSTOM
Details
was conducted at 25° C
CUSTOM
Type
CUSTOM
Details
After 24 hours from the initiation of the reaction
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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